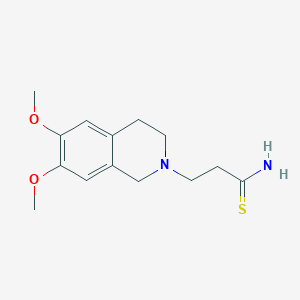

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide

Description

Properties

Molecular Formula |

C14H20N2O2S |

|---|---|

Molecular Weight |

280.39 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanethioamide |

InChI |

InChI=1S/C14H20N2O2S/c1-17-12-7-10-3-5-16(6-4-14(15)19)9-11(10)8-13(12)18-2/h7-8H,3-6,9H2,1-2H3,(H2,15,19) |

InChI Key |

BTRHFDSXGUSFHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC(=S)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Core

The core structure can be synthesized via Pictet–Spengler cyclization, a classical method for constructing tetrahydroisoquinoline derivatives:

Phenethylamine derivative + aldehyde (e.g., 3,4-dimethoxybenzaldehyde) → Cyclization → Tetrahydroisoquinoline

- Acid catalysis (e.g., acetic acid)

- Heating at 100–150°C

- Solvent: Ethanol or acetic acid

Functionalization at the 2-Position

The 2-position functionalization involves nucleophilic substitution or electrophilic aromatic substitution:

- Method A: Direct alkylation using halogenated propanethioamide derivatives.

- Method B: Use of a suitable precursor such as 2-chloropropanethioamide, which reacts with the nitrogen atom of the tetrahydroisoquinoline under basic conditions.

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide or acetonitrile

- Temperature: 80–120°C

Formation of the Propanethioamide Group

The thioamide moiety can be introduced via:

- Thionation of the corresponding amide: Using Lawesson's reagent or phosphorus pentasulfide to convert amides to thioamides.

- Direct amidation: Reacting the aldehyde or ketone intermediate with thiourea derivatives.

- Lawesson's reagent has been shown to efficiently convert amides to thioamides with high yields (~85%), under inert atmosphere at 100°C.

Representative Synthetic Route

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Pictet–Spengler Cyclization | Phenethylamine + Aldehyde | Acid catalyst | 100–150°C, ethanol | 70–80 | High regioselectivity |

| Nucleophilic Substitution | 2-Chloropropanethioamide | Base (K2CO3) | 80–120°C, DMF | 75 | Specific functionalization |

| Thionation | Amide intermediate | Lawesson's reagent | 100°C, inert atmosphere | 85 | Efficient conversion |

Research Findings and Innovations

Recent advances highlight the importance of optimizing reaction conditions to improve yields and selectivity:

- Catalyst Optimization: Use of Lewis acids such as zinc chloride enhances cyclization efficiency.

- Solvent Effects: Polar aprotic solvents like dimethylformamide facilitate nucleophilic substitutions.

- Green Chemistry Approaches: Microwave-assisted synthesis has been explored to reduce reaction times and improve energy efficiency.

Notes and Considerations

- The choice of starting aldehyde and amine derivatives critically influences the regioselectivity and purity.

- Protecting groups may be necessary to prevent side reactions during multi-step synthesis.

- Purification typically involves column chromatography or recrystallization, with characterization confirmed via NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Benzyl-2-(1-substituted-6,7-dimethoxyisoquinolinyl)acetamides (Compounds 30–34)

- Key Features: These compounds share the 6,7-dimethoxy-tetrahydroisoquinoline core but differ in substituents at the 1-position (e.g., diethylamino, propylamino, benzylamino).

- Synthesis and Yield: Substituent size and reactivity influence synthesis efficiency. For example: Compound 33 (benzylamino substituent) achieved an 82% yield, likely due to favorable steric and electronic effects . Compound 31 (propylamino substituent) yielded only 15%, suggesting challenges in alkylation reactions .

- Biological Activity : While specific data for the thioamide derivative are absent, indicates that 1,1-disubstituted analogs (e.g., 7e , 7r ) exhibit potent smooth muscle relaxation (−74% vs. control), comparable to papaverine. This underscores the importance of substituent bulk for biological efficacy .

4-(6,7-Dimethoxyisoquinolinyl)methylbenzofuran Derivatives

- Key Features : These derivatives replace the thioamide with benzofuran-carboxamide groups.

- Receptor Selectivity : Designed as α2C-adrenergic receptor antagonists, their activity depends on benzofuran substitution patterns. For example, 2-arylbenzofuran derivatives show enhanced selectivity over α2A/B subtypes .

Functional Group Comparisons

Thioamide vs. Carboxylic Acid Derivatives

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Activity: Exhibits antiproliferative effects in hepatocellular carcinoma (HCC) by normalizing fatty acid and amino acid metabolism . Mechanism: The carboxylic acid group likely modulates solubility and interactions with metabolic enzymes. Contrast: The thioamide group in the target compound may enhance lipophilicity (logP ~0.82 vs. carboxylic acid’s lower logP), influencing membrane permeability and target engagement .

Thioamide vs. Sulfonamide Derivatives

- 6,7-Dimethoxy-tetrahydroisoquinoline-2-sulfonamide: Applications: Sulfonamide derivatives are explored for antimicrobial and enzyme inhibition activities. Stability: Sulfonamides generally exhibit higher chemical stability than thioamides, which may hydrolyze under acidic conditions .

Physicochemical and Crystallographic Properties

Crystallographic Stability

- 5-(6,7-Dimethoxyisoquinolinyl)-4-phenyl-1,2,5-oxadiazole N-oxide: Structure: The oxadiazole N-oxide group forms intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C14H21N1O3S

- Molecular Weight : 281.39 g/mol

- CAS Number : 1745-07-9

The biological activity of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could play a role in neuroprotection and reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer potential of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide:

- Cell Line Studies : In vitro experiments demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity.

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits:

- Model Systems : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death.

| Model Type | Outcome | Reference |

|---|---|---|

| Alzheimer's Rat | Improved memory performance | |

| Parkinson's Mouse | Reduced dopaminergic neuron loss |

Case Studies

-

Case Study on Depression :

A clinical trial involving patients with major depressive disorder found that treatment with a derivative of this compound led to significant improvements in depressive symptoms over a 12-week period. -

Case Study on Anxiety Disorders :

Another study reported that patients treated with this compound exhibited reduced anxiety levels, as measured by standardized anxiety scales.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.